2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester 2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1395493-08-9
VCID: VC15739006
InChI: InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-7-6-12-11(9-18)8-16-13(17-12)10-4-5-10/h8,10H,4-7,9H2,1-3H3
SMILES:
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol

2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester

CAS No.: 1395493-08-9

Cat. No.: VC15739006

Molecular Formula: C15H21N3O2

Molecular Weight: 275.35 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester - 1395493-08-9

Specification

CAS No. 1395493-08-9
Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
IUPAC Name tert-butyl 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-7-6-12-11(9-18)8-16-13(17-12)10-4-5-10/h8,10H,4-7,9H2,1-3H3
Standard InChI Key IUROWMSUCCJGOM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CC3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. Its IUPAC name, tert-butyl 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate, reflects three critical structural features:

  • A fused pyrido[4,3-d]pyrimidine bicyclic core

  • A cyclopropyl substituent at the C2 position

  • A tert-butyl ester group at C6

The ester moiety enhances solubility in organic solvents, while the cyclopropyl group introduces steric and electronic effects that influence receptor binding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1395493-08-9
Molecular FormulaC₁₅H₂₁N₃O₂
Molecular Weight275.35 g/mol
XLogP3-AA2.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Condensation: Formation of the pyrimidine ring via cyclocondensation between a β-keto ester and a guanidine derivative.

  • Cyclopropanation: Introduction of the cyclopropyl group using transition metal-catalyzed cross-couplings or Simmons–Smith reactions.

  • Esterification: Protection of the C6 carboxylic acid with tert-butyl groups via acid-catalyzed esterification.

A representative protocol involves:

  • Reacting 4-amino-2-chloropyrimidine-5-carboxylate with cyclopropylboronic acid under Suzuki–Miyaura conditions.

  • Subsequent hydrogenation to reduce the 7,8-dihydro moiety.

  • Final tert-butyl protection using Boc anhydride .

Process Challenges

  • Regioselectivity: Ensuring proper orientation during pyrido-pyrimidine ring formation.

  • Steric Hindrance: Managing the bulky cyclopropyl and tert-butyl groups during coupling reactions.

  • Purification: Separating diastereomers arising from the cyclopropane’s stereochemistry .

CompoundCDK4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)
Palbociclib (PD-0332991)11>10,000
7x (Pyrido[2,3-d]pyrimidine)1584
Hypothetical Target Compound~20*~100*
*Estimated based on structural similarity .

Apoptotic Induction

Analogous molecules induce caspase-3/7 activation and PARP cleavage at nanomolar concentrations, suggesting potential pro-apoptotic effects in oncology applications . The dihydropyrido-pyrimidine core may intercalate DNA or disrupt topoisomerase activity, though confirmatory studies are needed.

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the free carboxylic acid, a precursor for amide couplings. For example:
tert-butyl ester+HCl (aq)Carboxylic acid+tert-butanol\text{tert-butyl ester} + \text{HCl (aq)} \rightarrow \text{Carboxylic acid} + \text{tert-butanol}
This reaction enables conjugation with amines to produce prodrugs or targeted therapeutics.

Cyclopropane Modifications

The cyclopropyl ring participates in:

  • Ring-opening reactions with electrophiles (e.g., bromine)

  • [2+2] Cycloadditions under UV light

  • Hydrogenation to form propyl side chains

Such transformations diversify the compound’s applications in medicinal chemistry .

Industrial and Research Status

Patent Landscape

No direct patents cover this compound, but related pyrido-pyrimidine derivatives are protected in:

  • WO 2014151624: CDK4/6 inhibitors with substituted pyrimidines

  • US 20210002371: FGFR inhibitors containing bicyclic cores

Challenges and Future Directions

Knowledge Gaps

  • ADME/Toxicity: No data on absorption, distribution, or hepatic metabolism.

  • Target Identification: Unclear whether biological activity stems from kinase inhibition or off-target effects.

Synthetic Opportunities

  • Asymmetric Synthesis: Enantioselective cyclopropanation to access stereoisomers.

  • Bioconjugation: Linking the carboxylic acid to antibodies or peptides for targeted delivery.

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